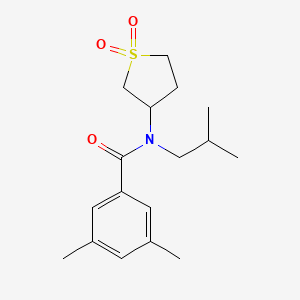

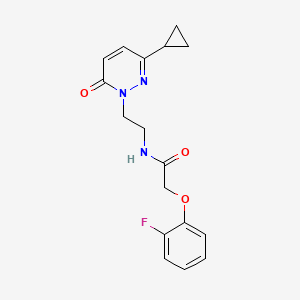

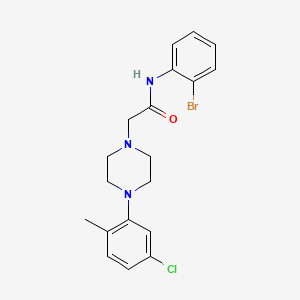

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as DFTQ, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various biological processes.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

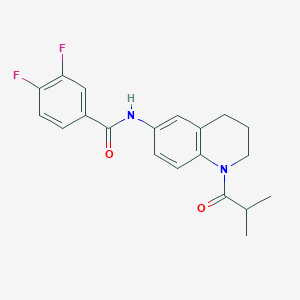

A series of fluorine-containing benzamide analogs were synthesized and evaluated as candidate ligands for PET imaging of the sigma-2 (σ2) receptor status in solid tumors. Compounds with moderate to high affinity for σ2 receptors showed high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their potential for imaging the σ2 receptor status of solid tumors (Tu et al., 2007).

Fluorescence Studies for Oligodeoxyribonucleotides

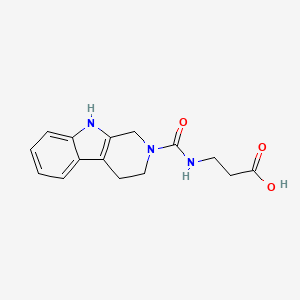

Novel fluorophores designed for labeling nucleosides, which were then converted into their phosphoramidites and used for labeling oligodeoxyribonucleotides, demonstrated good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides. This suggests applications in enhancing detection sensitivity in various biochemical and molecular biology assays (Singh & Singh, 2007).

Histone Deacetylase (HDAC) Inhibition

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines were developed as potent HDAC inhibitors, showing cytotoxicity to PC-3 cells. This research highlights the potential for developing new treatments for prostate cancer, as certain compounds exhibited significant antiproliferative activity and tumor growth inhibition in a xenograft tumor model (Liu et al., 2015).

Cobalt-Catalyzed Carbonylation

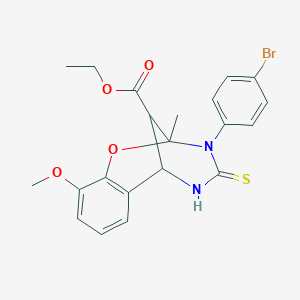

A study on the direct carbonylation of aminoquinoline benzamides explored a method that operates at room temperature, uses oxygen from air as an oxidant, and tolerates various functional groups. This research provides a novel pathway for synthesizing imides, indicating its utility in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals (Grigorjeva & Daugulis, 2014).

Properties

IUPAC Name |

3,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-9-3-4-13-10-15(6-8-18(13)24)23-19(25)14-5-7-16(21)17(22)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZADQBUEFWFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2803278.png)

![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)

![6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2803294.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)

![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)